(6-Bromohexyl)benzene
Overview
Description
(6-Bromohexyl)benzene is an organic compound with the molecular formula C12H17Br. It consists of a benzene ring attached to a six-carbon chain, which is further substituted with a bromine atom at the terminal carbon. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
(6-Bromohexyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Bromohexyl)benzene can be synthesized through several methods. One common approach involves the bromination of hexylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine molecule is split into two bromine radicals, which then react with the hexylbenzene to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled bromination. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Bromohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide (KCN) would yield (6-Cyanohexyl)benzene, while oxidation with potassium permanganate (KMnO4) would produce (6-Hydroxyhexyl)benzene .
Mechanism of Action
The mechanism of action of (6-Bromohexyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for various substitution and elimination reactions. In biological systems, the compound can interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chlorohexyl)benzene: Similar to (6-Bromohexyl)benzene but with a chlorine atom instead of bromine. It has similar reactivity but may differ in terms of reaction rates and conditions.
(6-Iodohexyl)benzene: Contains an iodine atom instead of bromine. It is more reactive due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
(6-Fluorohexyl)benzene: Contains a fluorine atom, which is less reactive due to the strong carbon-fluorine bond.
Uniqueness
This compound is unique due to the specific reactivity of the bromine atom, which allows for a wide range of chemical transformations. Its intermediate reactivity compared to chlorine and iodine makes it a versatile compound for various synthetic applications .
Properties
IUPAC Name |
6-bromohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLIGFNQJMMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340122 | |
Record name | (6-Bromohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27976-27-8 | |
Record name | (6-Bromohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27976-27-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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